Ethyl 5-Fluoroquinazoline-4-acetate
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Overview
Description
Ethyl 5-Fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative with the molecular formula C12H11FN2O2 . This compound is part of a broader class of quinazoline derivatives known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of Ethyl 5-Fluoroquinazoline-4-acetate typically involves nucleophilic displacement reactions. One common method includes treating chloroquinazoline with substituted aromatic amines in the presence of trimethylamine . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially when reacting with aromatic amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-Fluoroquinazoline-4-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential anticonvulsant activities, showing high affinity to the GABA-A receptor.
Medicine: Investigated for its neuroprotective and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding affinity to the GABA-A receptor, which modulates inhibitory neurotransmission in the brain . This interaction helps in stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Ethyl 5-Fluoroquinazoline-4-acetate can be compared with other fluorinated quinazoline derivatives, such as:
6-Fluoroquinazolinones: Known for their neuroprotective and antitumor activities.
5-Fluoroquinazolines: Exhibiting significant anticonvulsant properties.
7-Fluoroquinazolines: Effective in treating obesity and diabetes. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H11FN2O2 |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 2-(5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |
InChI Key |
MJMPLXOWCJEQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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